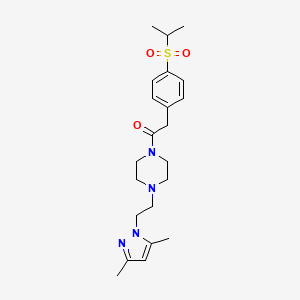

1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Description

This compound is a piperazine-based derivative featuring a 3,5-dimethylpyrazole moiety linked via an ethyl chain and a 4-(isopropylsulfonyl)phenyl group attached to an ethanone backbone. The structural complexity arises from the integration of a substituted pyrazole (electron-rich heterocycle) and a sulfonylphenyl group (polar, bulky substituent), which collectively influence its physicochemical and pharmacological properties. Piperazine derivatives are widely explored for their role in modulating receptor binding and pharmacokinetic profiles, particularly in anticancer and antimicrobial research .

Properties

IUPAC Name |

1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O3S/c1-17(2)30(28,29)21-7-5-20(6-8-21)16-22(27)25-12-9-24(10-13-25)11-14-26-19(4)15-18(3)23-26/h5-8,15,17H,9-14,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDSWNJOVIHBSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN2CCN(CC2)C(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a complex organic molecule with potential biological activities. Its structure incorporates a pyrazole moiety, which is known for various pharmacological properties, including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

| Property | Details |

|---|---|

| IUPAC Name | 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone |

| Molecular Formula | C19H28N4O2S |

| Molar Mass | 364.52 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The pyrazole ring can engage in hydrogen bonding and π-stacking interactions with protein targets, which may modulate enzymatic activities or receptor functions. This interaction profile suggests potential applications in treating diseases such as cancer and neurodegenerative disorders.

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole-based compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

A case study involving a related compound demonstrated an IC50 of 0.079 μM against PARP1, highlighting the potential for selective inhibition in cancer therapy . The specific compound's ability to target DNA repair mechanisms could be explored further for therapeutic applications.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives have been investigated for their efficacy against a range of bacterial and fungal pathogens. In one study, related compounds exhibited significant fungicidal activity against Alternaria solani, indicating that the pyrazole moiety may enhance antimicrobial potency .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of similar compounds:

- Anticancer Efficacy : Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Antimicrobial Activity : Compounds with similar structures have been reported to possess broad-spectrum antimicrobial properties, making them candidates for further development as antibiotics .

- Synergistic Effects : Some studies indicate that when combined with other chemotherapeutic agents, pyrazole derivatives can enhance the overall efficacy of treatment regimens, suggesting a potential for combination therapies in clinical settings .

Comparison with Similar Compounds

2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone (CAS: 956239-75-1)

- Structural Differences : Replaces the ethyl linker and isopropylsulfonyl group with a nitro-substituted pyrazole and a phenylpiperazine.

- Key Data: Molecular Formula: C₁₇H₂₁N₅O₃ Water Solubility: Not reported, but nitro groups typically reduce solubility compared to dimethylpyrazoles.

1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]ethanone (CAS: 852310-42-0)

- Structural Differences : Pyrrole replaces pyrazole; fluorophenylsulfonyl substitutes isopropylsulfonyl.

- Key Data :

Piperazine Derivatives with Sulfonylphenyl Groups

1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethanone (Compound m6)

- Structural Differences: Chloropyrimidine-triazole pharmacophore replaces pyrazole; retains ethanone-piperazine core.

- Key Data :

2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (Compound 7a–x Series)

- Structural Differences : Tetrazole-thiol and phenylsulfonyl substituents instead of pyrazole and isopropylsulfonyl.

- Key Data: Synthesis: Nucleophilic substitution between bromoethanone and tetrazole-thiols. Activity: Moderate antiproliferative activity (IC₅₀: 10–50 µM) in HeLa cells, attributed to sulfonyl-mediated ROS generation .

Comparative Analysis Table

*Calculated based on molecular formulas.

Research Findings and Implications

- Pyrazole vs.

- Sulfonyl Group Impact : Isopropylsulfonyl offers a balance between lipophilicity (enhanced membrane penetration) and steric bulk, contrasting with fluorophenylsulfonyl (metabolic stability) and phenylsulfonyl (ROS induction) .

- Synthetic Flexibility : The target compound’s ethyl-piperazine linker allows modular synthesis via alkylation or coupling, similar to methods in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.